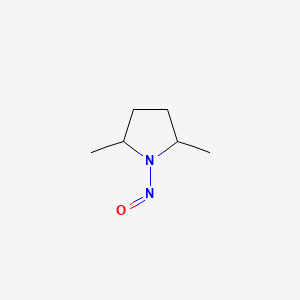
3-ethylazetidine-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylazetidine-3-carbonitrile hydrochloride is a building block used in chemistry . It is a solid substance and has a molecular weight of 146.62 .
Molecular Structure Analysis
The molecular formula of 3-ethylazetidine-3-carbonitrile hydrochloride is C6H11ClN2 . The InChI code is 1S/C6H10N2.ClH/c1-2-6(3-7)4-8-5-6;/h8H,2,4-5H2,1H3;1H .Physical And Chemical Properties Analysis
3-Ethylazetidine-3-carbonitrile hydrochloride is a solid . It has a molecular weight of 146.62 . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Chemical Applications
3-Ethylazetidine-3-carbonitrile hydrochloride has been utilized as a precursor in the synthesis of functionally diverse azetidines. Stankovic et al. (2013) highlighted its utility in preparing 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Furthermore, it served as a starting material for the synthesis of novel functionalized azetidines and spirocyclic azetidine building blocks, demonstrating its versatility in organic synthesis (Stankovic, D’hooghe, Vanderhaegen, Tehrani, & Kimpe, 2013).
Biological Activity
Research has explored the biological activities of compounds synthesized from 3-ethylazetidine-3-carbonitrile hydrochloride. Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot reaction involving this chemical, demonstrating their potential antibacterial activity. This showcases the compound's role in developing new molecules with potential therapeutic applications (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Antimicrobial Applications
Compounds derived from 3-ethylazetidine-3-carbonitrile hydrochloride have shown significant antimicrobial activities. Mohamed et al. (2008) synthesized pyridines, oxazines, and thiazoles from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones, exhibiting antimicrobial activities comparable to Ampicillin®, highlighting its potential in developing new antimicrobial agents (Mohamed, Youssef, Amr, & Kotb, 2008).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-ethylazetidine-3-carbonitrile hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethylamine", "Acetone", "Sodium cyanide", "Hydrochloric acid", "Sodium hydroxide", "Benzaldehyde" ], "Reaction": [ "Step 1: Ethylamine is reacted with acetone to form N-ethyl-2-propanamine.", "Step 2: N-ethyl-2-propanamine is reacted with sodium cyanide to form N-ethyl-2-cyanopropanamine.", "Step 3: N-ethyl-2-cyanopropanamine is reacted with hydrochloric acid to form N-ethyl-2-chloropropanamide.", "Step 4: N-ethyl-2-chloropropanamide is reacted with sodium hydroxide to form 3-ethylazetidine-3-carboxamide.", "Step 5: 3-ethylazetidine-3-carboxamide is reacted with benzaldehyde to form 3-ethylazetidine-3-carboxybenzylamide.", "Step 6: 3-ethylazetidine-3-carboxybenzylamide is reacted with hydrochloric acid to form 3-ethylazetidine-3-carbonitrile hydrochloride." ] } | |
CAS番号 |
1205750-03-3 |
製品名 |
3-ethylazetidine-3-carbonitrile hydrochloride |
分子式 |
C6H11ClN2 |
分子量 |
146.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



